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Cat. No.: B1590853 Get Quote

An In-Depth Technical Guide to 3-Chloro-5-fluorophenylboronic Acid: Properties, Synthesis,

and Applications

Introduction
3-Chloro-5-fluorophenylboronic acid is a versatile organoboron compound that has emerged

as a critical building block in modern organic synthesis.[1] Characterized by a phenyl ring

substituted with chlorine and fluorine atoms and bearing a boronic acid functional group, this

reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its

unique electronic properties, imparted by the halogen substituents, enhance its reactivity and

selectivity in the formation of carbon-carbon bonds, which are fundamental to the construction

of complex molecular frameworks.[1]

This guide serves as a technical resource for researchers, chemists, and drug development

professionals. It provides a comprehensive overview of the compound's physicochemical

properties, details its synthesis, and offers an in-depth look at its primary application in the

Suzuki-Miyaura cross-coupling reaction, including a detailed experimental protocol.

Furthermore, it explores the compound's significance in the development of pharmaceuticals

and advanced materials, underscoring its importance in both academic research and industrial

applications.[1]

Physicochemical Properties
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The physical and chemical properties of 3-Chloro-5-fluorophenylboronic acid are

foundational to its handling, storage, and application in synthesis. The compound typically

appears as a white to off-white crystalline powder.[1] A summary of its key properties is

presented below.

Property Value

Molecular Weight 174.36 g/mol [1]

Molecular Formula C₆H₅BClFO₂[1]

CAS Number 328956-61-2[1][2]

Melting Point >200°C[2][3][4]

Boiling Point 308.1°C at 760 mmHg[2][5]

Density ~1.4 g/cm³[2][3]

Appearance White to off-white solid/crystalline powder[1]

Solubility
Slightly soluble in water; soluble in methanol[2]

[3][4]

Storage
Store at room temperature under an inert

atmosphere[1][5]

Synthesis of 3-Chloro-5-fluorophenylboronic Acid
A common and effective method for synthesizing 3-Chloro-5-fluorophenylboronic acid
involves the reaction of a corresponding Grignard reagent with a borate ester, followed by

acidic hydrolysis.[6] This multi-step process begins with the formation of an organomagnesium

halide from 1-bromo-3-chloro-5-fluorobenzene.

The causality behind this synthetic choice lies in the robust and well-established nature of

Grignard reactions for forming carbon-carbon bonds and their utility in nucleophilic additions to

boron compounds. The process is outlined below.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3-Chloro-5-fluorophenylboronic acid.

Step-by-Step Synthesis Protocol
This protocol is a representative example based on established chemical principles.[6]
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Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen

atmosphere, add dried magnesium turnings. Dissolve 1-bromo-3-chloro-5-fluorobenzene in

anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension to

initiate the reaction. Maintain a gentle reflux until the magnesium is consumed to yield 3-

chloro-5-fluorophenylmagnesium bromide.

Boronation: Cool the freshly prepared Grignard reagent to -70°C in a dry ice/acetone bath.

Slowly add a solution of trimethyl borate dissolved in anhydrous THF, ensuring the

temperature remains below -65°C. The borate ester acts as an electrophile, and the Grignard

reagent adds to the boron atom.

Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir overnight (approximately 12 hours) to ensure the reaction

goes to completion.[6]

Hydrolysis (Workup): Cool the mixture in an ice bath and slowly quench the reaction by

adding 2N hydrochloric acid.[6] This step hydrolyzes the boronate ester to the desired

boronic acid. Stir for approximately one hour.

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product

into an organic solvent such as ethyl acetate. Wash the combined organic layers with water

and brine, then dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be

purified by washing with a non-polar solvent like heptane to yield pure 3-chloro-5-
fluorophenylboronic acid.[6]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the

formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide,

catalyzed by a palladium(0) complex.[7][8][9] 3-Chloro-5-fluorophenylboronic acid is an

excellent coupling partner in these reactions due to its stability, commercial availability, and the

specific electronic nature conferred by its halogen substituents.[1]
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Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism is a self-validating system involving three key steps: oxidative addition,

transmetalation, and reductive elimination. The base is crucial for activating the boronic acid,

forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Protocol: Suzuki Coupling of an Aryl Bromide with 3-
Chloro-5-fluorophenylboronic Acid
This protocol describes a general procedure for the coupling of an aryl bromide with 3-chloro-
5-fluorophenylboronic acid.

Materials:

Aryl bromide (1.0 mmol, 1.0 equiv)

3-Chloro-5-fluorophenylboronic acid (1.5 mmol, 1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[9][10]

Solvent (e.g., Toluene/H₂O, THF/H₂O, or Dioxane/H₂O mixture)[7]

Schlenk flask or reaction vial, magnetic stirrer, condenser

Procedure:

Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), 3-chloro-5-
fluorophenylboronic acid (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium

catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g.,

nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[9]

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water)

via syringe. The use of a biphasic system with a phase-transfer catalyst is common, though

monophasic systems can also be effective.

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-

110°C) and monitor the reaction progress using TLC or GC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel to

obtain the desired biaryl compound.

Rationale for Choices:

Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to

completion and compensates for any potential homocoupling or degradation.

Base: The base is essential for the formation of the anionic boronate [ArB(OH)₃]⁻, which is

more nucleophilic than the neutral boronic acid, thereby accelerating the transmetalation

step.[8]

Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Various ligands

can be used to stabilize the catalyst and tune its reactivity.[7][11]

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making the removal of oxygen

critical for achieving high yields.

Applications in Drug Discovery and Materials
Science
The structural motif derived from 3-chloro-5-fluorophenylboronic acid is a valuable

component in the design of bioactive molecules and functional materials.

Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in

the development of targeted cancer therapies.[1] The presence of both chlorine and fluorine

atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to

biological targets. For instance, fluorinated aromatic rings are often incorporated into kinase

inhibitors to enhance their binding potency and pharmacokinetic profiles.

Advanced Materials
In materials science, 3-chloro-5-fluorophenylboronic acid is used to synthesize complex

organic molecules for applications in electronics and polymer science.[1] The fluorine
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substituent is known to influence the electronic properties of materials, making it a useful tool

for fine-tuning the characteristics of organic light-emitting diodes (OLEDs), liquid crystals, and

conductive polymers.[12]
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Caption: Logical flow from building block to advanced applications.

Conclusion
3-Chloro-5-fluorophenylboronic acid is more than just a chemical reagent; it is an enabling

tool for innovation in chemical synthesis. Its well-defined physicochemical properties,

accessible synthesis, and robust performance in the Suzuki-Miyaura cross-coupling reaction

make it an indispensable component in the chemist's toolbox. From the creation of life-saving

medicines to the development of next-generation materials, the applications of this versatile

building block continue to expand, highlighting the critical role of organoboron chemistry in

advancing science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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